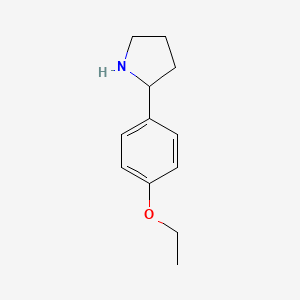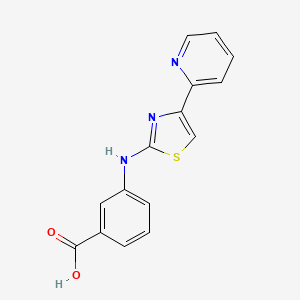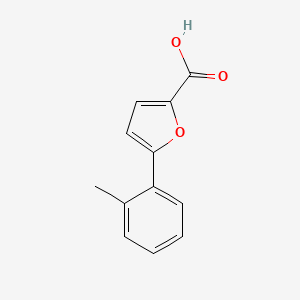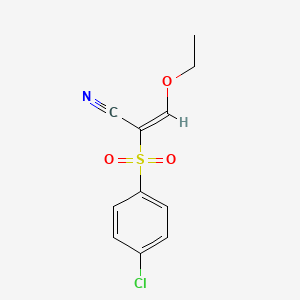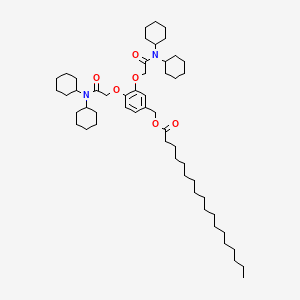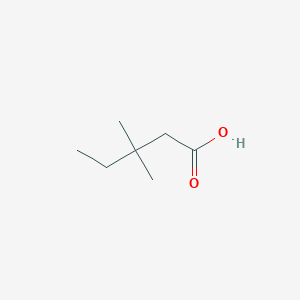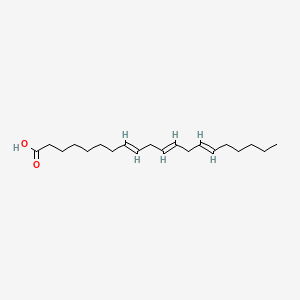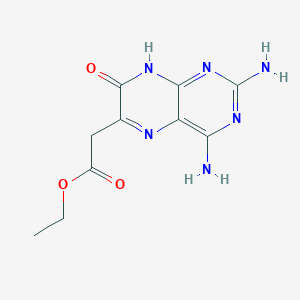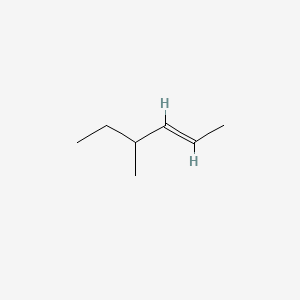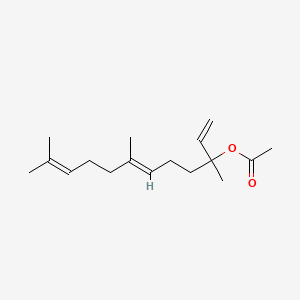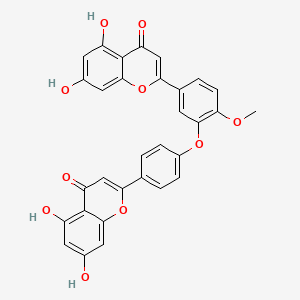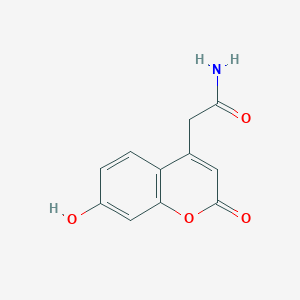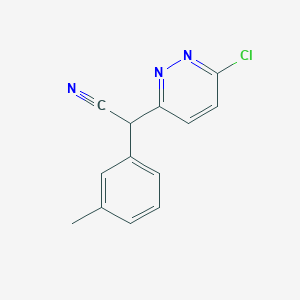
2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile
描述
2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile (CPA) is an organic compound that has been studied for its potential applications in a variety of scientific research fields. CPA is a white, crystalline solid with a melting point of 92-93°C and a boiling point of 230-231°C. It is soluble in water and ethanol and is used in a variety of research applications, including synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学研究应用
Inhibition of Mild Steel Corrosion
An experimental and theoretical study investigated the inhibitory effect of new pyridazine derivatives, including 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile, for the corrosion of mild steel in 1 M HCl. The study utilized electrochemical, spectroscopic, and theoretical computational chemistry techniques, finding that these compounds act as mixed-type inhibitors. Their efficiency increases with concentration, with significant contributions from nitrogen atoms and unsaturated groups in their molecules. The adsorption of these inhibitors on mild steel follows the Langmuir and Temkin isotherm models, involving both physisorption and chemisorption. Spectroscopic studies indicated that the inhibitor molecules chemically interact with mild steel, where the pyridazine ring plays a crucial role in these interactions. Quantum chemical calculations also supported the pyridazine ring's ability to interact with metallic atoms through both forward and backward donations. This suggests potential applications in protecting metallic materials from corrosion (Mashuga, Olasunkanmi, & Ebenso, 2017).
Synthesis and Biological Applications
Research into the synthesis of novel pyridine and fused pyridine derivatives, starting from compounds related to 2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile, has shown that these compounds exhibit moderate to good antimicrobial and antioxidant activity. This opens up avenues for their application in developing new therapeutic agents (Flefel et al., 2018).
Molecular Docking and In Vitro Screening
Another study focused on the synthesis and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, derived from a base compound similar to 2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile. Molecular docking screenings toward GlcN-6-P synthase as the target protein revealed moderate to good binding energies, suggesting these compounds' potential as molecular scaffolds in drug development (Ibrahim & Behbehani, 2014).
Structural Analysis
Research on the structure of 3-chloro-6-hydrazinopyridazine, a related compound, in solutions, revealed insights into its chemical behavior and potential applications in synthesis and material science. Fixed-structure methods, UV spectroscopy, and dipole moment methods were used to elucidate the compound's structure in different solvents, contributing to a deeper understanding of its chemical properties and reactivity (Buzykin et al., 1982).
Electrocatalytic Properties and Free Radical Study
Further studies have explored the electrochemical generation of free radicals and their spectroscopic analysis, providing foundational knowledge for developing new electrocatalytic materials and understanding the electron transfer processes in various chemical reactions. This research underscores the compound's utility in advancing the field of electrochemistry and materials science (Geske & Maki, 1960).
属性
IUPAC Name |
2-(6-chloropyridazin-3-yl)-2-(3-methylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-9-3-2-4-10(7-9)11(8-15)12-5-6-13(14)17-16-12/h2-7,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRXOKALOFTXKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C#N)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423357 | |
| Record name | (6-Chloropyridazin-3-yl)(3-methylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile | |
CAS RN |
339008-33-2 | |
| Record name | (6-Chloropyridazin-3-yl)(3-methylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



